molecular formula C19H19N3O2S2 B3451331 2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B3451331
M. Wt: 385.5 g/mol
InChI Key: JYHRBJVBNRDAJX-UHFFFAOYSA-N
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Description

BAS-09534324 is a small molecular drug with the chemical formula C19H19N3O2S2 . It is known for its role as an inhibitor of proto-oncogene tyrosine-protein kinase SRC and proto-oncogene c-Abl . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAS-09534324 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

    Formation of the Core Structure: This typically involves a series of condensation reactions.

    Functional Group Modifications: Introduction of methoxy and methylsulfanyl groups through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of BAS-09534324 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and implementing stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

BAS-09534324 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

BAS-09534324 has a wide range of scientific research applications:

Mechanism of Action

BAS-09534324 exerts its effects by inhibiting the activity of proto-oncogene tyrosine-protein kinase SRC and proto-oncogene c-Abl . These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, BAS-09534324 can disrupt signaling pathways that are often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: Another inhibitor of c-Abl kinase, used in the treatment of chronic myeloid leukemia.

    Dasatinib: Inhibits both SRC and c-Abl kinases, used for similar therapeutic purposes as BAS-09534324.

Uniqueness

BAS-09534324 is unique due to its specific chemical structure, which allows for selective inhibition of its target kinases. This selectivity can result in fewer off-target effects and improved therapeutic efficacy compared to other similar compounds.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-16-12-14(25-2)9-10-15(16)18(23)20-19-22-21-17(26-19)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHRBJVBNRDAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

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